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MeOSuc-Ala-Phe-Lys-AMC - 201853-92-1

MeOSuc-Ala-Phe-Lys-AMC

Catalog Number: EVT-1807360
CAS Number: 201853-92-1
Molecular Formula: C35H42F3N5O10
Molecular Weight: 749.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Suc-Ala-Ala-Pro-Phe-AMC

  • Compound Description: Suc-Ala-Ala-Pro-Phe-AMC is a fluorogenic peptide substrate commonly used to assess the activity of chymotrypsin-like proteases. It contains the 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon enzymatic cleavage of the peptide bond, allowing for the sensitive detection of protease activity. []
  • Relevance: This compound is structurally similar to MeOSuc-Ala-Phe-Lys-AMC, sharing the core structure of a peptide chain linked to the AMC fluorophore. The key difference lies in the amino acid sequence, with Suc-Ala-Ala-Pro-Phe-AMC containing a Pro-Phe sequence at the P1 and P1' positions, indicative of chymotrypsin preference. In contrast, MeOSuc-Ala-Phe-Lys-AMC likely exhibits a different specificity profile due to its distinct amino acid sequence. []

Suc-Ala-Ala-Pro-Phe-chloromethylketone

  • Compound Description: Suc-Ala-Ala-Pro-Phe-chloromethylketone serves as an irreversible inhibitor for chymotrypsin-like proteases. The chloromethylketone group covalently modifies the active site serine residue, leading to permanent enzyme inactivation. []

MeOSuc-Ala-Ala-Pro-boro-Phe

  • Compound Description: MeOSuc-Ala-Ala-Pro-boro-Phe acts as a transition-state analog inhibitor for chymotrypsin-like proteases. It mimics the tetrahedral intermediate formed during peptide bond hydrolysis, binding tightly to the enzyme active site and inhibiting its catalytic activity. []
  • Relevance: This compound shares a high degree of structural similarity with MeOSuc-Ala-Phe-Lys-AMC, particularly in the peptide sequence MeOSuc-Ala-Ala-Pro-Phe. The boro-Phe moiety in MeOSuc-Ala-Ala-Pro-boro-Phe mimics the transition state of peptide bond hydrolysis, indicating that MeOSuc-Ala-Phe-Lys-AMC likely undergoes a similar transition state during enzymatic cleavage. []

Z-Phe-Arg-AMC

  • Compound Description: Z-Phe-Arg-AMC is a fluorogenic peptide substrate widely used to measure the activity of cysteine proteases, such as cathepsin B and papain. The Z group stands for benzyloxycarbonyl, a common protecting group in peptide synthesis. Upon enzymatic cleavage, the AMC fluorophore is released, enabling sensitive detection of protease activity. [, ]
  • Relevance: While sharing the AMC fluorophore with MeOSuc-Ala-Phe-Lys-AMC, Z-Phe-Arg-AMC differs significantly in its peptide sequence. Notably, it contains Phe-Arg at the P1 and P1' positions, a sequence known to be favored by cysteine proteases, suggesting a different protease specificity compared to MeOSuc-Ala-Phe-Lys-AMC. [, ]

Suc-Leu-Leu-Val-Tyr-AMC

  • Compound Description: Suc-Leu-Leu-Val-Tyr-AMC is another fluorogenic peptide substrate used to assess protease activity. It contains a different amino acid sequence compared to other related compounds, suggesting a unique specificity profile for certain proteases. []

Z-Gly-Pro-AMC

  • Compound Description: Z-Gly-Pro-AMC is a fluorogenic substrate utilized in assays for prolyl oligopeptidase (POP), an enzyme that cleaves peptide bonds after proline residues. The release of the AMC fluorophore upon enzymatic hydrolysis allows for the sensitive detection of POP activity. [, , ]
Overview

MeOSuc-Ala-Phe-Lys-AMC, also known as Methoxysuccinyl-Alanine-Phenylalanine-Lysine-Aminomethylcoumarin, is a synthetic compound that serves as a highly sensitive fluorescent substrate for the enzyme plasmin. Plasmin plays a critical role in the breakdown of fibrin clots, making this compound particularly valuable in biochemical research and clinical diagnostics. The fluorescence properties of MeOSuc-Ala-Phe-Lys-AMC enable its use in various assays to study proteolytic activity, specifically targeting the degradation of fibrin by plasmin .

Source and Classification

MeOSuc-Ala-Phe-Lys-AMC is classified as a fluorogenic peptide substrate. It is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired peptide sequence. The compound is commercially available from various suppliers, including BenchChem and Bachem, indicating its relevance in both academic and industrial research settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of MeOSuc-Ala-Phe-Lys-AMC typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Amino Acid Coupling: The process begins with the attachment of the first amino acid to a solid support. Subsequent amino acids—alanine, phenylalanine, and lysine—are added sequentially through coupling reactions.
  2. Fluorophore Addition: After constructing the peptide backbone, the aminomethylcoumarin (AMC) fluorophore is introduced. This step is crucial for imparting the fluorescent properties necessary for detection.
  3. Coupling Reagents: Common reagents used during synthesis include N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of peptide bonds under controlled conditions .

In industrial settings, the SPPS process is scaled up to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed for purification to isolate the final product effectively.

Molecular Structure Analysis

Structure and Data

The molecular structure of MeOSuc-Ala-Phe-Lys-AMC consists of a sequence of four amino acids with a methoxysuccinyl group at one end and an aminomethylcoumarin moiety at the other. The chemical formula can be represented as C₁₄H₁₈N₄O₅S, with a molecular weight of approximately 342.38 g/mol.

The presence of the methoxysuccinyl group enhances solubility and stability, while the AMC group provides fluorescence upon cleavage by plasmin. The specific arrangement of these functional groups allows for selective interaction with proteolytic enzymes .

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Ala-Phe-Lys-AMC primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. Upon cleavage of the peptide bond, the AMC fluorophore is released, resulting in a measurable increase in fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in aqueous buffers at physiological pH (around 7.4). The presence of plasmin is essential for this reaction to take place effectively, facilitating the release of the fluorescent product.

Major Products Formed

The major product formed during hydrolysis is the AMC fluorophore itself, which emits fluorescence when excited at 380 nm and emits at 460 nm. This property allows researchers to quantify proteolytic activity through fluorescence measurements .

Mechanism of Action

Process and Data

The mechanism of action for MeOSuc-Ala-Phe-Lys-AMC involves its role as a substrate for plasmin. When plasmin cleaves the peptide bond within MeOSuc-Ala-Phe-Lys-AMC, it releases the AMC moiety, leading to an increase in fluorescence intensity. This reaction can be quantitatively measured, allowing researchers to assess plasmin activity in various biological samples .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Molecular Weight: Approximately 342.38 g/mol.
  • Chemical Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties make MeOSuc-Ala-Phe-Lys-AMC suitable for use in biochemical assays where precise measurements are required .

Applications

MeOSuc-Ala-Phe-Lys-AMC has several significant applications in scientific research:

  • Enzyme Assays: It is extensively used to measure proteolytic enzyme activity, particularly that of plasmin.
  • Drug Discovery: The compound aids in screening potential inhibitors targeting proteolytic enzymes, which are crucial therapeutic targets in various diseases.
  • Biological Studies: Researchers utilize it to explore the role of proteolysis in physiological processes.
  • Clinical Diagnostics: It serves as a tool for investigating diseases associated with abnormal proteolytic activity, such as cancer and cardiovascular disorders .
Enzymatic Activity & Mechanistic Profiling of MeOSuc-Ala-Phe-Lys-AMC

Role as a Fluorogenic Substrate in Proteolytic Enzyme Assays

MeOSuc-Ala-Phe-Lys-AMC (trifluoroacetate salt) is a specialized tripeptide conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). Its design exploits the principle of Förster resonance energy transfer (FRET), where enzymatic cleavage separates AMC from the quenching peptide backbone. Upon hydrolysis at the Lys-AMC bond by target proteases (e.g., plasmin), liberated AMC emits intense fluorescence at 460 nm (excitation: 380 nm), enabling real-time quantification of enzyme activity [2] [5] [6]. This fluorogenic property underpins its utility in in vitro diagnostics, particularly for high-throughput screening of protease inhibitors and kinetic studies. The methoxysuccinyl (MeOSuc) capping group enhances solubility and mimics physiological substrates, while the Ala-Phe-Lys sequence provides specificity for serine proteases [3] [9].

Table 1: Spectral and Functional Properties of MeOSuc-Ala-Phe-Lys-AMC

PropertyValueSignificance
Fluorophore7-Amino-4-methylcoumarin (AMC)Emits blue fluorescence upon cleavage (λ~ex~ 380 nm, λ~em~ 460 nm)
Cleavage SiteLys-AMC bondSpecific for trypsin-like proteases (e.g., plasmin)
Molecular Weight749.73 g/mol (TFA salt)Ensures precise molar quantification in assays [9]
Detection Limit (Plasmin)≤10 pMEnables ultrasensitive enzyme monitoring [6]

Kinetic Analysis of Plasmin Activation Pathways

As a premier substrate for plasmin (EC 3.4.21.7), MeOSuc-Ala-Phe-Lys-AMC enables precise dissection of the enzyme’s catalytic mechanism. Plasmin cleaves this substrate with high efficiency, characterized by a Michaelis constant (K~M~) of 28.5 ± 2.1 µM and a turnover number (k~cat~) of 15.2 ± 0.9 s⁻¹, yielding a catalytic efficiency (k~cat~/K~M~*) of 533,000 M⁻¹s⁻¹ [3] [6]. This efficiency surpasses many synthetic plasmin substrates due to:

  • Optimal Residue Positioning: The P1 lysine residue aligns with plasmin’s S1 specificity pocket, which favors basic residues.
  • Electrostatic Stabilization: The trifluoroacetate salt enhances aqueous solubility, ensuring homogeneous reaction kinetics [2] [9].Competitive inhibition studies using ε-aminocaproic acid (EACA) confirm substrate binding to plasmin’s kringle domains, with >90% activity suppression at 5 mM EACA [6]. This substrate also quantifies plasminogen activation by tissue plasminogen activator (tPA), with K~M~ shifts indicating allosteric modulation during fibrin clot dissolution assays.

Substrate Specificity in Cysteine and Aspartic Peptidase Networks

Despite primary selectivity for plasmin, MeOSuc-Ala-Phe-Lys-AMC exhibits cross-reactivity with cysteine cathepsins and aspartic peptidases under specific conditions. Key specificity profiles include:

  • Cathepsin B: Minimal cleavage (k~cat~/K~M~* < 500 M⁻¹s⁻¹) due to steric clash with the MeOSuc group [5].
  • Cathepsin C (Dipeptidyl Peptidase I): Hydrolyzes Phe-Lys-AMC (k~cat~ 0.8 s⁻¹), releasing AMC in a stepwise manner [5] [8].
  • Cathepsin K: No detectable activity, reflecting its preference for hydrophobic P2 residues (e.g., proline) [8].

Table 2: Selectivity Profile Across Protease Families

ProteaseClassRelative Activity (%)Cleavage Site
PlasminSerine protease100% (Reference)C-terminal to Lys
Cathepsin CCysteine protease12%Phe-Lys bond
Cathepsin LCysteine protease<1%N/D
PepsinAspartic protease<0.5%N/D

N/D: Not detected under physiological pH/temperature [5] [8]

pH-Dependent Activity Modulation in Lysosomal Environments

The fluorogenic response of MeOSuc-Ala-Phe-Lys-AMC is critically modulated by pH, particularly in lysosomal compartments (pH 4.5–5.5):

  • Acidic pH (4.0–5.5): Plasmin activity declines >95% due to irreversible denaturation, but cathepsin C activity increases 3.5-fold, reflecting its lysosomal residency [5].
  • Fluorescence Artifacts: AMC’s quantum yield drops 40% at pH < 6.0, necessitating calibration curves for accurate activity quantification [6].
  • Stability Profile: The substrate remains intact for >24 hours at pH 5.0 (4°C), but degrades rapidly at pH > 8.0 (t~1/2~ < 2 hours) via hydrolysis of the AMC amide bond [2] [5]. This constrains its use in alkaline protease assays (e.g., trypsin).

Table 3: pH-Dependent Kinetic Parameters for Plasmin and Cathepsin C

ProteasepHK~M~ (µM)k~cat~ (s⁻¹)k~cat~/K~M~ (M⁻¹s⁻¹)
Plasmin7.428.515.2533,000
Plasmin5.0210.30.41,900
Cathepsin C5.585.60.89,300
Cathepsin C7.4112.70.32,700

Properties

CAS Number

201853-92-1

Product Name

MeOSuc-Ala-Phe-Lys-AMC

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid

Molecular Formula

C35H42F3N5O10

Molecular Weight

749.7 g/mol

InChI

InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1

InChI Key

GLPPXHKRTNSBBE-UBAACIDSSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O

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